molecular formula C8H6ClFO2 B1445796 3-Fluoro-5-methoxybenzoyl chloride CAS No. 1092789-19-9

3-Fluoro-5-methoxybenzoyl chloride

Cat. No. B1445796
M. Wt: 188.58 g/mol
InChI Key: ULZCPYFUBHZFGG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Fluoro-5-methoxybenzoyl chloride involves the reaction of 3-methoxybenzoyl chloride (also known as m-Anisoyl chloride) with hydrogen fluoride (HF) . The fluorination occurs at the 3-position of the benzene ring, resulting in the desired product. The trifluoromethyl group is introduced during this process, leading to the formation of the final compound .

Scientific Research Applications

Synthesis of Fluorinated Building Blocks

3-Fluoro-5-methoxybenzoyl chloride is used in the scalable synthesis of key fluoro building blocks. For instance, the Lewis acid-catalyzed Fries rearrangement of 2-fluorophenyl acetate has been performed on a kilogram scale, leading to the production of this compound in high yields. This process is important in industrial contexts for creating fluorinated building blocks (Yerande et al., 2014).

Solvolysis Rates and Chemical Reactivity

The compound is also involved in studies examining solvolysis rates, where the introduction of methoxy groups into certain positions of benzoyl chloride leads to variations in the rates of solvolysis. This kind of research is crucial for understanding the reactivity and stability of various organic compounds (Park & Kevill, 2011).

Stability and Structure of N-heterocyclic Carbene Precursors

The stability and structure of potential N-heterocyclic carbene precursors are influenced by compounds like 3-fluoro-5-methoxybenzoyl chloride. This research is important for the development of N-heterocyclic carbenes with increased π-acceptor character, which are significant in various chemical synthesis processes (Hobbs et al., 2010).

properties

IUPAC Name

3-fluoro-5-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-12-7-3-5(8(9)11)2-6(10)4-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZCPYFUBHZFGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-methoxybenzoyl chloride

Synthesis routes and methods I

Procedure details

3-fluoro-5-methoxybenzoic acid (5 g, 0.029 mol) was stirred in CH2Cl2 (50 ml) at 0° C. under an argon atmosphere. DMF (9 drops, catalytic) was added, followed by oxalyl chloride (12.7 ml, 0.147 mol). Reaction was warmed to room temperature then stirred under argon for one hour. Reaction was concentrated in vacuo to yield 3-fluoro-5-methoxybenzoyl chloride (BA67).
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
V Haller - 2023 - ub01.uni-tuebingen.de
The aim of this thesis was the design and synthesis of novel p38α MAPK inhibitors to gain a better understanding of the SAR and the interaction of the type I ½ residues with the R-spine. …
Number of citations: 3 ub01.uni-tuebingen.de
B Apsel - 2008 - search.proquest.com
Cancer cells survive by co-opting intracellular growth pathways regulated through kinase signaling. Many kinases in these pathways are validated drug targets and kinase inhibitors are …
Number of citations: 5 search.proquest.com

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